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The following tables summarize the key efficacy outcomes and the core design of the RESMAIN study.

Table 1: Primary and Secondary Efficacy Endpoints from the RESMAIN Study [1] [2] [3]

Endpoint
Resminostat
(Kinselby)

Placebo
P-value & Hazard Ratio
(HR)

Median Progression-Free Survival
(PFS)

8.3 months 4.2

months

p=0.015; HR: 0.623 (95%

CI: 0.424, 0.916)

PFS Improvement vs. Placebo 97.6%

improvement

- 38% risk reduction

Median Time to Next Treatment
(TTNT)

8.8 months 4.2

months

p=0.002; HR: 0.594 (95%

CI: 0.428, 0.825)

Median "Total" PFS (from start of
last prior therapy)

24.3 months 14.9

months

-

Table 2: RESMAIN Pivotal Study Design [1] [3] [4]
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Aspect Description

Study Title RESMAIN

ClinicalTrials.gov
Identifier

NCT02953301 [5]

Phase Pivotal (Phase II)

Design Multi-center, double-blind, randomized, placebo-controlled

Patient Population 201 patients with advanced-stage CTCL who achieved disease control with

prior systemic therapy

Treatment Arms 1:1 randomization to oral resminostat or placebo

Primary Endpoint Progression-Free Survival (PFS)

Key Secondary
Endpoints

Time to next treatment (TTNT); Time to symptom (pruritus) worsening (not

met) [4]

Geographical Scope Over 50 clinical centers across 11 European countries and Japan

Experimental Protocols and Mechanistic Insights

Drug Profile and Preclinical Methodology

Drug Candidate: Resminostat (Kinselby) is an orally administered inhibitor targeting class I, IIb, and
IV histone deacetylases (HDAC) [1] [3].

Mechanism: HDAC inhibitors can inhibit tumor growth and proliferation, cause tumor regression, and
strengthen the body's immune response to cancer [1]. Resminostat has been shown to up-regulate a

Th1 gene signature and down-regulate the Th2 and itch-mediating cytokine IL-31 [5].

The diagram below illustrates the synergistic mechanism of action between resminostat and ruxolitinib (a

JAK1/2 inhibitor), as demonstrated in preclinical in vitro studies using CTCL cell lines (MyLa and SeAx)

[5].
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In Vitro Protocol for Combination Drug Efficacy [5]

Objective: To investigate the antitumor efficacy of ruxolitinib (JAK1/2i) in combination with
resminostat (HDACi) in CTCL in vitro.

Cell Lines & Culture: Mycosis Fungoides-derived MyLa cells and Sezary Syndrome-derived SeAx
cells. Cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1%

penicillin/streptomycin.
Drug Treatment: Cells were treated for 24 hours with non-toxic concentrations of:

15μM Ruxolitinib
1μM Resminostat
A combination of both drugs

Cytotoxicity Assay (MTT Assay):
(10^4) cells were seeded in 96-well plates.
After 24h drug treatment, culture medium was replaced with fresh medium containing MTT

solution.
Cells were incubated for 4 hours, followed by the addition of DMSO.

Absorbance was measured at 570 nm wavelength.
Cell Proliferation Assay (BrdU Assay):

(10^5) cells were seeded in 24-well plates and treated for 24h.
Incorporated BrdU was stained with a specific fluorescent antibody.

Levels of cell-associated BrdU were measured by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining):

(10^5) cells were treated for 24h, washed, and centrifuged.
Cell pellet was re-suspended and stained with Annexin-V-FITC and Propidium Iodide (PI).

Samples were analyzed using a flow cytometer (Cytomics FC500). Quadrant analysis
distinguished living cells (Annexin-V-FITC-/PI-), early apoptotic cells (Annexin-V-FITC+/PI-),

necrotic cells (Annexin-V-FITC-/PI+), and late apoptotic cells (Annexin-V-FITC+/PI+).
Multi-Pathway Analysis:

Investigation of the effect on JAK/STAT, Akt/mTOR, and MAPK signaling pathways via analysis
of phosphorylation states of key proteins (STAT3, Akt, ERK1/2, JNK).

Clinical Protocol and Regulatory Status

Maintenance Therapy Concept and Clinical Implementation

The maintenance therapy approach is a key innovation in CTCL treatment. It aims to prolong disease

control and delay progression in patients with advanced-stage, incurable CTCL after they have achieved
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disease stability with prior systemic therapy [1]. The typical treatment workflow in the RESMAIN study is

outlined below.

RESMAIN Maintenance Therapy Workflow

Advanced-Stage CTCL Patient

Prior Systemic Therapy
(Achieves Disease Control)

Randomization (1:1)

Arm A: Resminostat (Kinselby)
Oral Maintenance Therapy

Arm B: Placebo
Oral Maintenance Therapy

Primary Outcome:
Prolonged Progression-Free Survival

Primary Outcome:
Disease Progression

Open-Label Crossover:
Offer Resminostat

If patient progresses

Click to download full resolution via product page

Safety and Regulatory Pathway

Safety Profile: The side effects of resminostat were "mainly mild to moderate, manageable and
reversible" [1]. An independent Data Safety Monitoring Board (DSMB) repeatedly recommended the

study continue without modification after reviewing safety data [6].
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Regulatory Status:

Marketing Authorization Application (MAA) was filed with the European Medicines Agency
(EMA) in February 2024 [1].

Orphan Drug Designation (ODD) was granted for resminostat in CTCL by both the EMA
(October 2023) and the US FDA (September 2023), providing 10 and 7 years of market

exclusivity, respectively, upon approval [3].

Conclusion for Research and Development

The RESMAIN trial establishes resminostat as a pioneering maintenance therapy in advanced CTCL,

successfully meeting its primary endpoint. The drug's novel mechanism of action as an HDAC inhibitor, its

synergistic potential with agents like ruxolitinib, and its manageable safety profile position it as a promising

candidate to address the high unmet need for durable treatment responses in this rare lymphoma.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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